molecular formula C12H24O2 B12654561 1,4-Bis(ethoxymethyl)cyclohexane CAS No. 1417523-62-6

1,4-Bis(ethoxymethyl)cyclohexane

Cat. No.: B12654561
CAS No.: 1417523-62-6
M. Wt: 200.32 g/mol
InChI Key: DEROEFJZVPSIAO-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Information

The systematic IUPAC name for this compound is 1,4-bis(ethoxymethyl)cyclohexane , reflecting the presence of two ethoxymethyl (-CH2-O-CH2CH3) groups attached to the cyclohexane ring at the 1 and 4 positions. The CAS Registry Number, a unique identifier for chemical substances, is 54889-63-3 .

Property Value
IUPAC Name 1,4-Bis(ethoxymethyl)cyclohexane
CAS Registry Number 54889-63-3
SMILES CCOCC1CCC(COCC)CC1
InChIKey DEROEFJZVPSIAO-UHFFFAOYSA-N

The ethoxymethyl groups are derived from ethanol via substitution, where the hydroxyl hydrogen is replaced by a methylene bridge bonded to the cyclohexane ring. The numbering of the cyclohexane ring follows IUPAC rules, ensuring the substituents receive the lowest possible locants.

Molecular Formula and Stereochemical Configuration

The molecular formula of 1,4-bis(ethoxymethyl)cyclohexane is C12H24O2 , corresponding to a molecular weight of 200.32 g/mol . The compound lacks chiral centers due to the symmetry imposed by the para-substitution pattern on the cyclohexane ring. Consequently, it does not exhibit enantiomerism. However, the cyclohexane ring itself can adopt multiple conformations, including chair, boat, and twist-boat forms, which influence its stereochemical behavior in different phases.

Property Value
Molecular Formula C12H24O2
Molecular Weight 200.32 g/mol
Topological Polar Surface Area 18.5 Ų

The absence of stereocenters simplifies its stereochemical profile, but the ethoxymethyl groups introduce steric bulk that affects intermolecular interactions in the solid state.

Cis-Trans Isomerism and Conformational Analysis

Cis-trans isomerism is not observed in 1,4-bis(ethoxymethyl)cyclohexane due to the para-substitution pattern, which eliminates the possibility of geometric isomerism. However, the compound exhibits significant conformational flexibility due to the cyclohexane ring’s ability to adopt non-planar conformations.

Computational studies on analogous cyclohexane derivatives, such as 1,4-bis(diphenylhydroxymethyl)cyclohexane, reveal that the chair conformation is typically the most stable due to minimized steric strain. In contrast, boat conformations are higher in energy but may stabilize in specific environments, such as crystalline host-guest complexes. For 1,4-bis(ethoxymethyl)cyclohexane, molecular mechanics simulations predict a similar preference for the chair conformation in the gas phase, with an energy difference of approximately 25–40 kJ·mol⁻¹ between chair and boat forms.

Conformation Relative Energy (kJ·mol⁻¹) Stability
Chair 0 Most stable
Twist-boat 25–30 Moderately stable
Boat 35–40 Least stable

The ethoxymethyl groups’ orientation further modulates conformational preferences. In the chair form, these groups occupy equatorial positions, minimizing 1,3-diaxial interactions.

Crystallographic Data and Solid-State Properties

Crystallographic data for 1,4-bis(ethoxymethyl)cyclohexane are not explicitly available in the provided sources. However, insights can be extrapolated from structurally related compounds. For example, in cis-1,4-bis(diphenylhydroxymethyl)cyclohexane, X-ray diffraction reveals that the cyclohexane ring adopts a boat conformation when complexed with pyridine, despite the chair form being more stable in isolation. This suggests that supramolecular interactions in the solid state can override inherent conformational preferences.

In the case of 1,4-bis(ethoxymethyl)cyclohexane, the solid-state structure is likely influenced by:

  • Van der Waals interactions between ethoxymethyl groups.
  • C-H···O hydrogen bonds involving ether oxygen atoms.
  • Crystal packing efficiency due to the molecule’s symmetry.

A hypothetical unit cell would feature molecules arranged in a lattice that maximizes these interactions, potentially adopting a monoclinic or orthorhombic crystal system. The compound’s melting point and solubility remain uncharacterized but are expected to align with those of nonpolar cyclohexane derivatives, modified slightly by the polar ethoxy groups.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1417523-62-6

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

1,4-bis(ethoxymethyl)cyclohexane

InChI

InChI=1S/C12H24O2/c1-3-13-9-11-5-7-12(8-6-11)10-14-4-2/h11-12H,3-10H2,1-2H3

InChI Key

DEROEFJZVPSIAO-UHFFFAOYSA-N

Canonical SMILES

CCOCC1CCC(CC1)COCC

Origin of Product

United States

Preparation Methods

Reaction Overview

The principal method involves the reaction of 1,4-bis(hydroxymethyl)cyclohexane with ethyl chloride in the presence of:

  • An inorganic base (alkali metal hydroxides such as sodium hydroxide or potassium hydroxide, or earth alkaline metal hydroxides)
  • A solvent (water or water mixed with an organic solvent)
  • A phase transfer catalyst (to facilitate the reaction between the aqueous and organic phases)

This reaction proceeds under mild conditions, typically at temperatures around or below room temperature, to avoid side reactions and formation of by-products.

Reaction Conditions and Procedure

  • The reaction mixture initially contains 1,4-bis(hydroxymethyl)cyclohexane, the inorganic base, solvent, and phase transfer catalyst.
  • Ethyl chloride is added either in one portion, multiple portions, or continuously, often in gaseous form.
  • The molar ratio of ethyl chloride to 1,4-bis(hydroxymethyl)cyclohexane ranges from 2:1 to 15:1, with preferred ranges between 3:1 and 10:1, and particularly 4:1 to 8:1 to optimize yield and selectivity.
  • The mixture is stirred under reflux or at controlled temperatures (e.g., 5°C to 25°C) for several hours (e.g., 16 hours) until conversion exceeds 90%, often reaching 95-98%.

Reaction Mechanism

The alkylation involves nucleophilic substitution where the hydroxyl groups of 1,4-bis(hydroxymethyl)cyclohexane are converted to ethoxymethyl ethers by reaction with ethyl chloride under basic conditions. The phase transfer catalyst enhances the transfer of hydroxide ions into the organic phase, increasing reaction efficiency.

Product Composition and Purification

  • The reaction typically yields a mixture containing:
    • 1,4-bis(ethoxymethyl)cyclohexane (target product)
    • Mono-ethyl ether derivatives (side products)
  • The reaction mixture separates into two phases: an organic phase containing the product and an aqueous phase.
  • The organic phase can be separated by decantation or liquid-liquid extraction.
  • The product purity after separation is generally at least 70-75%, with further purification possible by standard methods.

Isomer Considerations

  • The cis/trans isomer ratio of the final 1,4-bis(ethoxymethyl)cyclohexane is determined by the starting 1,4-bis(hydroxymethyl)cyclohexane isomer ratio.
  • No significant isomerization occurs during the alkylation.
  • Both pure cis, pure trans, and mixtures of isomers can be prepared.
  • Enrichment of either isomer can be achieved by selective purification techniques.

Alternative Synthetic Routes

  • A less common method involves the reaction of 1,4-bis(hydroxymethyl)cyclohexane with acetylene in the presence of potassium hydroxide to form di-vinyl ethers, followed by catalytic hydrogenation to yield 1,4-bis(ethoxymethyl)cyclohexane. However, this method is more complex and less preferred due to harsher conditions and additional steps.

Summary Table of Preparation Parameters

Parameter Details
Starting material 1,4-bis(hydroxymethyl)cyclohexane (cis/trans mixture or pure isomers)
Alkylating agent Ethyl chloride (liquid or gaseous)
Base Alkali metal hydroxides (NaOH, KOH) or earth alkaline metal hydroxides
Solvent Water or water + organic solvent
Phase transfer catalyst Used to enhance reaction efficiency
Molar ratio (ethyl chloride:substrate) 2:1 to 15:1 (preferably 4:1 to 8:1)
Reaction temperature 5°C to reflux (typically mild conditions)
Reaction time Up to 16 hours or until >90% conversion
Product purity after separation ≥70-75%
By-products Mono-ethyl ether derivatives
Isomerization None observed during reaction

Research Findings and Advantages

  • The described process is advantageous due to its simplicity, mild conditions, and avoidance of expensive or highly flammable reagents.
  • High selectivity and yield are achievable, making it suitable for technical scale production.
  • The process allows control over isomeric composition by selecting the appropriate starting material.
  • The use of phase transfer catalysts significantly improves reaction efficiency and product yield.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(ethoxymethyl)cyclohexane primarily undergoes substitution reactions. The compound can react with various reagents to form different products, depending on the reaction conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with alkyl halides can produce various ethers .

Scientific Research Applications

Fragrance Industry Applications

One of the primary applications of 1,4-bis(ethoxymethyl)cyclohexane lies in the fragrance industry. The compound exhibits favorable organoleptic properties, making it suitable for use in cosmetics and cleaning products. Its pleasant odor profile enhances the sensory experience of various formulations .

Case Studies in Fragrance Formulation

  • Cosmetics : In cosmetic formulations, 1,4-bis(ethoxymethyl)cyclohexane serves as a fragrance ingredient that can improve user acceptance due to its appealing scent. The compound's stability under various conditions makes it a desirable choice for long-lasting fragrances.
  • Laundry Detergents : The compound has been incorporated into laundry detergents to mask undesirable odors and provide a fresh scent to laundered fabrics. Its efficacy in enhancing fragrance retention during washing cycles has been documented.

Safety Assessments

Safety evaluations have shown that 1,4-bis(ethoxymethyl)cyclohexane poses minimal risk under typical usage conditions. Toxicological studies indicate that the compound does not exhibit mutagenic properties in standard tests such as the Ames test . Furthermore, evaluations for skin sensitization have concluded that it does not present a concern for skin irritation or allergenicity .

Toxicological Data Summary

EndpointFindings
GenotoxicityNot mutagenic in Ames test
Repeated Dose ToxicityNo significant adverse effects observed
Reproductive ToxicityAdequate margin of exposure; no major concerns
Skin SensitizationNon-sensitizing at tested concentrations

Environmental Impact

The environmental safety profile of 1,4-bis(ethoxymethyl)cyclohexane is favorable. It has been classified as non-persistent and non-bioaccumulative according to International Fragrance Association standards . This classification underscores its suitability for use in consumer products without posing significant environmental risks.

Mechanism of Action

The mechanism of action of 1,4-bis(ethoxymethyl)cyclohexane is primarily related to its interaction with olfactory receptors. The compound’s molecular structure allows it to bind to specific receptors in the olfactory system, triggering a sensory response that is perceived as a pleasant odor .

Comparison with Similar Compounds

1,4-Dimethoxycyclohexane

  • Structure : Methoxy (–OCH₃) groups replace ethoxymethyl groups.
  • Properties : Lower molecular weight (144.21 g/mol vs. 216.34 g/mol) and reduced steric hindrance due to the absence of methylene spacers.

1,4-Bis(dicyanomethylene)cyclohexane

  • Structure: Dicyanomethylene (–C(CN)₂) groups instead of ethoxymethyl.
  • Properties: High electron-withdrawing capacity (logP = 1.46) enables use as a precursor for conductive materials like TCNQ (tetracyanoquinodimethane) .
  • Synthesis: Derived from hydroquinone via cyanoalkylation, differing from the etherification route used for 1,4-bis(ethoxymethyl)cyclohexane .

Amino-Functionalized Cyclohexanes

cis- and trans-1,4-Bis(aminomethyl)cyclohexane

  • Structure: Aminomethyl (–CH₂NH₂) substituents.
  • Properties :
    • trans-Isomer : Higher symmetry enhances crystallinity (mp = 95–100°C) and thermal stability.
    • cis-Isomer : Lower symmetry increases solubility in polar solvents .
  • Applications: Crosslinkers in epoxy resins and polyurethanes, whereas 1,4-bis(ethoxymethyl)cyclohexane may serve as a plasticizer or monomer .

Schiff Base Derivatives (e.g., N,N′-bis(2,4-dimethoxy benzaldiimine)-1,4-diamino cyclohexane)

  • Structure : Cyclohexane core with imine (–C=N–) and aryl groups.
  • Properties: Tunable luminescence and chelation capabilities for metal ions, unlike the non-coordinating ethoxymethyl derivative .

Fluorinated Analogues

1,4-Bis(hexafluoropropyl)cyclohexane

  • Structure : Hexafluoropropyl (–CF₂CF₃) groups.
  • Properties : Extreme hydrophobicity and chemical resistance due to fluorine’s electronegativity. Used in high-performance coatings, contrasting with the moderate polarity of ethoxymethyl derivatives .

Isocyanate Derivatives

1,4-Bis(isocyanatomethyl)cyclohexane

  • Structure : Isocyanate (–NCO) termini.
  • Properties : Reacts with polyols to form polyurethanes with high crosslink density. The ethoxymethyl analogue lacks this reactivity, limiting its utility in elastomers .

Data Tables

Table 1: Key Properties of Cyclohexane Derivatives

Compound Molecular Weight (g/mol) Functional Groups Key Applications Reference
1,4-Bis(ethoxymethyl)cyclohexane 216.34 Ethoxymethyl Polymers, Coatings
1,4-Bis(aminomethyl)cyclohexane 142.24 Aminomethyl Epoxy Resins
1,4-Bis(dicyanomethylene)cyclohexane 208.22 Dicyanomethylene Conductive Materials
1,4-Bis(hexafluoropropyl)cyclohexane 422.15 Hexafluoropropyl High-Performance Coatings

Biological Activity

Overview

1,4-Bis(ethoxymethyl)cyclohexane (C12H24O2), with a molecular weight of approximately 200.32 g/mol, is an organic compound notable for its applications in the fragrance and chemical industries. Its structure comprises a cyclohexane ring with two ethoxymethyl substituents, enhancing its solubility in organic solvents and influencing its biological activity. This article explores the biological activity of this compound, focusing on its genotoxicity, toxicity profiles, and potential therapeutic applications.

PropertyValue
CAS Number 54889-63-3
Molecular Formula C12H24O2
Molecular Weight 200.32 g/mol
IUPAC Name 1,4-bis(ethoxymethyl)cyclohexane
InChI Key DEROEFJZVPSIAO-UHFFFAOYSA-N

The biological activity of 1,4-bis(ethoxymethyl)cyclohexane is primarily attributed to its ability to interact with various molecular targets within biological systems. This compound may bind to specific receptors or enzymes, influencing biochemical pathways and cellular functions. The exact mechanisms remain under investigation, but preliminary studies suggest potential interactions with cellular membranes and metabolic pathways.

Genotoxicity and Mutagenicity

A comprehensive assessment of the genotoxic potential of 1,4-bis(ethoxymethyl)cyclohexane was conducted using the Ames test. The compound was tested in various concentrations (up to 5000 μg/plate) against strains such as TA1537 and Escherichia coli WP2uvrA. Results indicated no significant increase in revertant colonies, suggesting that the compound is not mutagenic under the conditions tested .

Repeated Dose Toxicity

In a study compliant with Good Laboratory Practice (GLP), Wistar rats were administered varying doses of 1,4-bis(ethoxymethyl)cyclohexane (0, 5, 15, or 50 mg/kg/day) over a period of at least 69 days. Observations noted no treatment-related mortalities; however, some adverse effects were recorded at higher doses, including signs of aspiration in two female rats at the highest dose . The study concluded that the Margin of Exposure (MOE) for repeated dose toxicity was adequate for current levels of use.

Reproductive Toxicity

The reproductive toxicity profile was also evaluated in a GLP-compliant study where similar dosing protocols were followed. No significant reproductive effects were observed; however, some instances of blood in bedding and increased salivation were noted at higher doses. The MOE for reproductive toxicity was deemed sufficient based on the findings .

Case Studies and Applications

1,4-Bis(ethoxymethyl)cyclohexane has been explored for its potential applications beyond industrial uses. Research indicates that derivatives of this compound may hold promise in medicinal chemistry due to their favorable physicochemical properties.

Case Study: Fragrance Industry

The pleasant odor profile of 1,4-bis(ethoxymethyl)cyclohexane makes it a valuable ingredient in perfumes and personal care products. Its stability and organoleptic properties allow it to be used effectively in various formulations without significant degradation over time.

Q & A

Q. What mechanistic insights explain the etherification of 1,4-Bis(hydroxymethyl)cyclohexane with ethyl chloride?

  • Methodological Answer : The reaction proceeds via an SN2 mechanism:

Hydroxide deprotonates the hydroxymethyl group, forming an alkoxide.

Ethyl chloride undergoes nucleophilic attack by the alkoxide, displacing chloride.

Phase transfer catalysts shuttle ions between aqueous and organic phases, accelerating the reaction.
Side reactions (e.g., elimination to form alkenes) are minimized by controlling base strength and temperature .

Q. How does the cis/trans isomer ratio impact material properties in polymer applications?

  • Methodological Answer :
  • Trans Isomers : Enhance polymer rigidity and glass transition temperature (TgT_g) due to linear chain alignment (e.g., TgT_g ~255°C in polyimides).
  • Cis Isomers : Introduce kinks, improving solubility but reducing thermal stability.
  • Optical Transparency : Trans-rich polyimides exhibit lower cut-off wavelengths (~370 nm) .

Q. What computational methods predict the thermodynamic stability of cis vs. trans isomers?

  • Methodological Answer :
  • DFT Calculations : Compare Gibbs free energy (ΔG\Delta G) of isomers (trans typically more stable by ~2–3 kcal/mol).
  • Molecular Dynamics (MD) : Simulate solvent effects on isomerization barriers.
  • QSPR Models : Correlate substituent electronic effects with isomer ratios .

Q. How should researchers reconcile conflicting data on reaction yields reported in patents vs. academic studies?

  • Methodological Answer :
  • Variable Analysis : Compare catalyst type (e.g., phase transfer vs. homogeneous), solvent purity, and substrate ratios.
  • Reproducibility : Replicate conditions exactly (e.g., 16-hour reaction time in patents vs. 8-hour in lab-scale studies).
  • Byproduct Profiling : Use GC-MS to identify unaccounted intermediates (e.g., diethyl ether byproducts) .

Q. What advanced characterization techniques resolve ambiguities in isomer-specific reactivity?

  • Methodological Answer :
  • X-ray Crystallography : Determines absolute configuration of isolated isomers.
  • VT-NMR : Tracks isomerization kinetics at elevated temperatures.
  • Isotopic Labeling : 18^{18}O tracing in hydrolysis studies quantifies steric effects on reactivity .

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